molecular formula C12H22O11 B15294813 Glc(b1-6)keto-Fru

Glc(b1-6)keto-Fru

Cat. No.: B15294813
M. Wt: 342.30 g/mol
InChI Key: RJPPRBMGVWEZRR-FYKVHUBJSA-N
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Description

Glc(β1-6)keto-Fru is a glycolipid analog characterized by a β-1,6 glycosidic linkage between glucose (Glc) and a ketose sugar, likely fructose (Fru) or a keto-modified hexose. While direct references to this compound are absent in the provided evidence, its structural and functional parallels can be inferred from related glycolipids and keto-sugar derivatives. For instance, in Staphylococcus aureus and Bacillus subtilis, the enzyme YpfP synthesizes Glc(β1-6)Glc(β1-3)diacylglycerol (DiGlc-DAG) using UDP-glucose as a substrate . The "keto" designation may indicate a keto group at the reducing end of fructose or a deoxy-keto glucose derivative, akin to dTDP-4-keto-6-deoxyglucose, a nucleotide sugar involved in bacterial polysaccharide biosynthesis . Such modifications influence enzymatic recognition, membrane integration, and biological activity.

Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12-/m1/s1

InChI Key

RJPPRBMGVWEZRR-FYKVHUBJSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glc(b1-6)keto-Fru typically involves the isomerization of aldo-disaccharides to keto-disaccharides. One common method is the use of subcritical aqueous ethanol, which has been shown to effectively convert aldo-disaccharides to keto-disaccharides . The reaction conditions often include temperatures around 220°C and varying concentrations of ethanol to optimize the yield and suppress hydrolytic reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through enzymatic catalysis. Enzymes such as glucose isomerase can be used to facilitate the conversion of glucose to fructose, which can then be linked to another glucose molecule via a β-1,6-glycosidic bond . This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Glc(b1-6)keto-Fru undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall structure of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with modified functional groups

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Glc(β1-6)Glc(β1-3)Diacylglycerol (DiGlc-DAG)

  • Structure : Two glucose residues linked via β-1,6 and β-1,3 bonds to diacylglycerol (DAG).
  • Synthesis : Catalyzed by the processive glycosyltransferase YpfP in S. aureus and B. subtilis .
  • Function : Serves as a membrane anchor for lipoteichoic acid (LTA), critical for bacterial cell wall integrity and biofilm formation.
  • Key Differences :
    • Glc(β1-6)keto-Fru likely replaces the terminal glucose with a keto-sugar (e.g., fructose), altering hydrogen-bonding capacity and solubility.
    • The keto group may enhance reactivity, similar to dTDP-4-keto-6-deoxyglucose, which participates in redox-driven isomerization reactions .

Glc(α1-2)Glc(β1-3)Diacylglycerol

  • Structure : A terminal α-1,2-linked glucose instead of β-1,4.
  • Synthesis : Requires two separate enzymes (e.g., BgsA in Enterococcus faecalis) .
  • Function : Associated with bacterial invasion and biofilm formation.
  • Key Differences: The α-1,2 linkage confers resistance to host glycosidases, unlike the β-1,6 bond in Glc(β1-6)keto-Fru, which may be more susceptible to enzymatic cleavage.

dTDP-4-Keto-6-Deoxyglucose

  • Structure : A thymidine diphosphate (dTDP)-activated 4-keto-6-deoxyglucose.
  • Synthesis: Produced via a C-3/C-5 epimerase and a ketoreductase, as observed in Pseudomonas aeruginosa .
  • Function : Intermediate in biosynthesis of deoxy sugars for lipopolysaccharides (LPS).
  • The 4-keto group enables isomerization to dTDP-4-keto-6-deoxygalactose, a flexibility absent in fructose-containing glycolipids .

Data Tables: Structural and Functional Comparisons

Table 1. Structural Features of Glc(β1-6)keto-Fru and Analogs

Compound Glycosidic Linkages Sugar Components Key Modifications
Glc(β1-6)keto-Fru β1-6 (Glc-Fru) Glucose, Keto-Fructose Keto group at C-2/C-3
DiGlc-DAG β1-6, β1-3 (Glc-Glc-DAG) Glucose None
dTDP-4-Keto-6-Deoxyglucose N/A (nucleotide sugar) 4-Keto-6-deoxyglucose dTDP activation, keto

Research Implications and Gaps

  • Synthetic Challenges : The keto group in Glc(β1-6)keto-Fru may complicate stability during synthesis, akin to issues observed in preparing Schiff bases (e.g., sensitivity to pH and temperature) .
  • Functional Studies: Phenotypic effects of Glc(β1-6)keto-Fru deletion (e.g., membrane defects) remain uncharacterized, unlike DiGlc-DAG mutants, which show impaired LTA synthesis .
  • Analytical Methods : HPLC-TOF-MS, as used for related substances in ketoconazole formulations , could resolve keto-sugar derivatives in glycolipid mixtures.

Biological Activity

Glc(b1-6)keto-Fru, a glycosylated compound, has garnered attention for its potential biological activities, particularly in metabolic processes and immune responses. This article delves into the biochemical properties, mechanisms of action, and implications of this compound in various biological contexts, supported by case studies and research findings.

Structure and Properties

This compound is a derivative of glucose and fructose linked through a β(1→6) glycosidic bond. Its unique structure influences its solubility and interaction with biological systems. The presence of keto groups may enhance its reactivity and biological activity compared to standard sugars.

Metabolic Effects

Research indicates that carbohydrates like this compound can significantly influence metabolic pathways. A study demonstrated that dietary glucose enhances B cell lymphopoiesis by activating mTOR signaling pathways, which are crucial for B cell development and function . This suggests that this compound may similarly impact immune cell metabolism.

Immune Modulation

The role of carbohydrates in modulating immune responses is well-documented. In particular, glucose supplementation has been shown to increase the proportion of bone marrow B cells, enhancing antibody production in immunized mice . The impact of this compound on immune cells could be explored further to understand its potential as an immunomodulatory agent.

Case Study 1: Dietary Influence on B Cell Development

A significant study involved mice fed diets supplemented with different carbohydrates, including glucose and fructose. Mice on a high-carbohydrate (HC) diet rich in glucose exhibited increased total and antigen-specific IgG levels compared to those on fructose . This finding underscores the importance of carbohydrate type in immune function and may extend to other glycosylated compounds like this compound.

Diet Type Total IgG Levels B Cell Proportion
High GlucoseHighestIncreased
High FructoseLowerDecreased

Case Study 2: Glycosyltransferase Pathway

The glycosyltransferase pathway plays a critical role in the biosynthesis of complex carbohydrates. Research has shown that enzymes involved in this pathway can modify the structure and functionality of carbohydrates, potentially enhancing their biological activity . Understanding how this compound is synthesized could provide insights into its biological roles.

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